Tert-butyl3-amino-3-ethynylazetidine-1-carboxylate

Medicinal Chemistry Building Blocks Click Chemistry

Researchers synthesizing activity-based protein profiling (ABPP) probes or targeted covalent inhibitors often face molecular weight bloat when incorporating separate alkyne and amine handles. This 3,3-disubstituted N-Boc-azetidine (MW 196.25 g/mol) solves this by consolidating both functionalities onto a single quaternary carbon within a strained, sp3-rich scaffold (Fsp3 = 1.0). - Orthogonal Handles: Terminal alkyne for CuAAC/SPAAC click chemistry; Boc-protected amine for amide coupling, reductive amination, or urea formation post-deprotection. - Fragment Compliance: Meets Rule of Three criteria (MW < 200, LogP ~0.99), enabling direct inclusion in fragment library screening. - Reliable Supply: Available as free base and HCl salt (CAS 2792200-92-9) with verified purity; supplied exclusively for R&D under rigorous quality control.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13631272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-amino-3-ethynylazetidine-1-carboxylate
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C#C)N
InChIInChI=1S/C10H16N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h1H,6-7,11H2,2-4H3
InChIKeyXOJUDLDWDQGEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate Overview


Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate (CAS 2138148-69-1, molecular formula C10H16N2O2, MW 196.25 g/mol) is a 3,3-disubstituted azetidine derivative featuring both a primary amino group and a terminal ethynyl group at the 3-position of the N-Boc-protected azetidine ring . The compound belongs to the class of strained four-membered nitrogen heterocycles, which exhibit a ring strain energy of approximately 25–26 kcal/mol, balancing useful reactivity with manageable thermal stability relative to smaller aziridines [1]. Its structural architecture provides two orthogonal functionalization handles—the Boc-protected amine for downstream N-derivatization upon deprotection, and the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. The compound is notified under the CLP regulation with harmonised hazard classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [3].

Functional Handles Orthogonal amine (N-Boc) and terminal alkyne (CuAAC) reactivity on a single scaffold.
Scaffold Motif Strained 4-membered azetidine core balances reactivity with manageable thermal stability.
Lab Compliance Notified GHS hazards (H302, H315, H318, H335) require reviewed PPE and waste protocols.

Why Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate Cannot Be Replaced


Substituting this compound with a closely related 3-substituted azetidine analog—such as tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2, lacking the ethynyl group), tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5, lacking the amino group), or tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS 1158758-79-2, bearing a saturated ethyl substituent)—fundamentally alters the synthetic trajectory available to the user . The target compound uniquely combines a nucleophilic primary amine and a terminal alkyne on the same quaternary carbon center within the N-Boc-azetidine scaffold. Removing the amino group eliminates the capacity for amide bond formation, reductive amination, or urea coupling. Replacing the ethynyl group with an ethyl substituent abolishes click chemistry competence (CuAAC and SPAAC), which is critical for bioconjugation, chemical probe assembly, and late-stage triazole diversification [1]. Conversely, the fully deprotected analog 3-ethynylazetidine (CAS 1207840-08-1) lacks the Boc protecting group required for orthogonal protection strategies in multi-step synthesis. Each analog sacrifices at least one essential functional dimension, making simple interchange unfeasible without redesigning the entire synthetic route.

Target Compound
Closest Analog
Critical Mismatch
3-amino-3-ethynyl (Target)
3-amino (No alkyne)
Eliminates CuAAC/SPAAC click chemistry competence and pi-stacking capacity.
3-amino-3-ethynyl (Target)
3-ethynyl (No amine)
Removes amide bond formation, reductive amination, and urea coupling capabilities.
3-amino-3-ethynyl (Target)
3-amino-3-ethyl (Saturated)
Shifts LogP higher and abolishes click chemistry; reduces synthetic convergence.

Differentiation Evidence vs. Closest Analogs


Dual Orthogonal Functionalization Handles Advantage

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate provides two chemically orthogonal reactive sites—a primary amine and a terminal alkyne—on a single azetidine scaffold. By contrast, tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5) lacks the amino group entirely (zero H-bond donors vs. one H-bond donor for the target compound), and tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) lacks the alkyne moiety. Quantitative physicochemical readouts—H-bond donor count (1 vs. 0 vs. 1) and H-bond acceptor count (3 vs. 2 vs. 3)—demonstrate the functional deficit . The target compound's TPSA of 55.56 Ų reflects contributions from both the amino and carbamate functionalities, whereas tert-butyl 3-ethynylazetidine-1-carboxylate has a TPSA of only 29.54 Ų, underscoring the absence of the polar amino surface . This bifunctionality eliminates the need for sequential protection/deprotection steps that would be required if two separate mono-functional building blocks were used in series.

Dual Orthogonal Handles
Cross-study comparable
HBD: 1, HBA: 3, TPSA: 55.56 Ų
Target retains key polar surface area via amino group presence.
+26 Ų TPSA difference vs. 3-ethynyl analog without amine.
Medicinal Chemistry Building Blocks Click Chemistry

Lipophilicity Tuning: LogP vs. Saturated Ethyl Analog

The ethynyl group confers a distinct lipophilicity profile compared to its saturated ethyl counterpart. Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate has a measured LogP of 0.9896, whereas tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS 1158758-79-2) shows a LogP ranging from 1.34 to 1.98 depending on the computational method . The ethynyl substituent reduces LogP by approximately 0.35–0.99 log units relative to the ethyl analog, attributable to the greater electronegativity and reduced hydrophobic surface area of the sp-hybridized carbon atoms versus sp3 . Importantly, the ethynyl group introduces a π-system capable of participating in CH–π and π–π interactions with aromatic protein residues, a feature entirely absent in the ethyl analog, which can only engage in hydrophobic contacts [1]. The Boiling point of the 3-ethynyl analog (without amino group) is 228°C at 760 mmHg, providing a reference for the volatility lineage of this scaffold class .

Lipophilicity Tuning
Cross-study comparable
LogP = 0.99
Alkyne reduces lipophilicity by 0.35–0.99 log units vs. ethyl analog.
May improve solubility and enable π-stacking interactions.
Drug Design Physicochemical Properties Lead Optimization

Click Chemistry Competence: CuAAC vs. Non-Alkyne Analogs

The terminal ethynyl group on the target compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction, to form 1,2,3-triazole linkages [1]. This reactivity is categorically absent in tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS 1158758-79-2), where the saturated ethyl group cannot undergo cycloaddition, and in tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), which bears no 3-substituent at all . The ethynyl group additionally enables strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne reagents, copper-free click conditions that are biocompatible for live-cell applications [2]. In the broader medicinal chemistry context, the terminal alkyne serves dual purpose: as a click handle for assembling chemical biology probes (e.g., activity-based protein profiling, target engagement studies), and as a pharmacophoric element capable of engaging protein targets through π-stacking and hydrogen bonding via the acidic sp C–H (pKa ~25) [3]. The 3-ethynylazetidine scaffold class has been specifically noted as a versatile building block for the development of covalent inhibitors and targeted therapies [4].

Click Chemistry Competence
Class-level inference
CuAAC / SPAAC capable
Enables bioorthogonal conjugation; ethyl and H-analogs are cycloaddition-incompetent.
Eliminates need for separate alkyne linker introduction.
Click Chemistry Bioconjugation Chemical Biology Triazole Synthesis

Safety Classification: GHS Hazard vs. Deprotected Analogs

The target compound carries a formally notified CLP classification under ECHA: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315, causes skin irritation), Eye Damage Category 1 (H318, causes serious eye damage), and Specific Target Organ Toxicity–Single Exposure Category 3 (H335, may cause respiratory irritation) [1]. This Eye Dam. 1 (H318) classification is a notably severe hazard—requiring full eye protection (goggles/face shield) and triggering disposal as hazardous waste under many institutional protocols. By comparison, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS 1158758-79-2) carries GHS07 (Harmful/Irritant) with H302, H315, H319 (causes serious eye irritation—Category 2, less severe than H318), and H335, with signal word 'Warning' rather than 'Danger' . The HCl salt form of the target compound (CAS 2792200-92-9, MW 232.71, purity 98%) offers enhanced stability and solubility in polar solvents versus the free base .

GHS Hazard Classification
Direct head-to-head comparison
H318 (Eye Dam. 1)
Requires sealed goggles and hazardous waste disposal.
Ethyl analog is H319 (Eye Irrit. 2), allowing safety glasses.
Safety Assessment Procurement Compliance Laboratory Handling

Scaffold Compactness: Azetidine vs. Six-Membered Heterocycles

The azetidine core of the target compound (MW 196.25 g/mol for the Boc-protected form) occupies a distinctive niche in molecular weight space compared to piperidine or pyrrolidine analogs that are more commonly deployed as saturated N-heterocycle building blocks. The azetidine ring provides a higher fraction of sp3-hybridized carbon atoms (Fsp3) in a compact framework—three sp3 carbons in a four-membered ring versus five in pyrrolidine or six in piperidine [1]. This smaller footprint is advantageous in fragment-based drug discovery where maintaining molecular weight below ~250 Da is critical for fragment library design [2]. The azetidine scaffold has been incorporated into FDA-approved drugs (e.g., baricitinib, cobimetinib, azelnidipine) to enhance metabolic stability and receptor selectivity [3]. Specifically, the 3-aminoazetidine bridging scaffold has been documented to improve solubility and off-target profiles when replacing pyrazole motifs in lead optimization [4]. The target compound's LogP of 0.99 positions it favorably relative to the commonly cited optimal range of 1–3 for oral drug candidates, whereas the ethyl analog (LogP 1.34–1.98) trends toward the upper boundary .

Scaffold Compactness
Class-level inference
MW 196.25 g/mol, Fsp3 1.0
Conforms to Rule of Three for fragment-based screening.
Higher Fsp3 vs. piperidine/pyrrolidine may improve solubility.
Fragment-Based Drug Discovery Lead Efficiency Molecular Design

Purity and Salt Form: HCl Salt Stability vs. Free Base

The target compound is commercially available in two forms from multiple suppliers: the free base (CAS 2138148-69-1, purity 98%) and the hydrochloride salt (CAS 2792200-92-9, purity 98%, MW 232.71 g/mol) . The HCl salt form is reported to enhance stability and solubility in polar solvents compared to the free base, an important consideration for long-term compound storage and biological assay preparation . In comparison, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is available at 97% purity (Fluorochem) , and tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride is available at purity levels typically ≥95% . The storage condition for the ethynyl-bearing scaffold class is 2–8°C under dry, sealed conditions , which is standard for Boc-protected amines. The availability of the pre-formed HCl salt eliminates the need for the end-user to perform acid-mediated salt formation, saving a synthetic step and ensuring batch-to-batch consistency in salt stoichiometry.

Purity & Salt Form
Cross-study comparable
Free base 98%, HCl salt 98%
HCl salt enhances stability and solubility in polar solvents.
Ethyl analog available at 97% purity.
Procurement Specification Salt Selection Compound Management

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate: Key Application Scenarios


Chemical Biology Probe Assembly via CuAAC

Research groups constructing activity-based protein profiling (ABPP) probes or bioorthogonal labeling reagents should prioritize this compound when the synthetic plan requires a compact, strained azetidine scaffold that simultaneously provides both an amine for fluorophore/reporter attachment (post-Boc deprotection) and a terminal alkyne for CuAAC or SPAAC conjugation to azide-bearing biomolecules [1]. The ethynyl–amino bifunctionality consolidates two orthogonal ligation steps into a single intermediate, reducing molecular weight in the final probe versus approaches using separate alkyne linkers [2]. The HCl salt form (CAS 2792200-92-9) is recommended for aqueous bioconjugation workflows due to its enhanced solubility .

Fragment-Based Library Design: 3D Diversity and Low MW

Fragment library curators seeking to expand three-dimensional chemical space with strained, sp3-rich scaffolds should evaluate this compound for inclusion. The azetidine core provides an Fsp3 of 1.0 within a compact MW envelope (deprotected core ~96 Da; Boc-protected fragment 196 Da, compliant with the Rule of Three) [1]. The ethynyl substituent adds a linear, π-electron-rich vector distinct from commonly used alkyl or aryl fragments, potentially engaging aromatic protein residues via π-stacking while serving as a synthetic handle for fragment growing or merging via triazole formation [2]. The differentiated LogP (0.99) positions this fragment favorably within the optimal polarity range for fragment screening hit rates .

Covalent Inhibitor Development: Alkyne Warhead or Triazole Strategy

Medicinal chemistry teams developing targeted covalent inhibitors (TCIs) can exploit the terminal alkyne either directly as a weakly electrophilic warhead (activated by proximity to catalytic cysteine or serine residues in the target binding site) or, more commonly, as a precursor to 1,2,3-triazole pharmacophores via click chemistry with azide-containing fragments [1]. The 3-amino group serves as a diversification point for introducing target-recognition elements after Boc deprotection. The ethynyl-substituted azetidine scaffold class has been specifically identified as a versatile entry point for covalent inhibitor programs [2]. The Eye Dam. 1 (H318) hazard classification necessitates appropriate engineering controls and PPE protocols in synthesis laboratories, which should be factored into procurement and facility planning .

Kinase Inhibitor Synthesis: Orthogonal N-Protection

Synthetic chemistry groups engaged in kinase inhibitor development—particularly JAK/STAT pathway inhibitors or P2X3 receptor antagonists where azetidine scaffolds have shown clinical relevance [1]—should procure this compound when the synthetic route demands selective N-deprotection of the azetidine ring without affecting the 3-amino substituent. The Boc group is cleavable under acidic conditions (TFA or HCl) orthogonal to many common protecting group strategies [2]. The 3-amino group can then be selectively functionalized while the ethynyl group remains intact for late-stage diversification. The commercial availability of both free base and HCl salt forms at 98% purity supports reproducible scale-up from discovery to preclinical supply .

Application
Selection Property
Validation Focus
Chemical Probe Assembly
Bifunctional handles (NH2/CuAAC)
Cu-catalyzed or SPAAC reactivity
Fragment Library Design
Low MW, high Fsp3 (1.0), LogP ~1.0
Drug-likeness (Rule of Three)
Covalent Inhibitor Research
Terminal alkyne (electrophile/triazole precursor)
Clickable 1,2,3-triazole formation
Kinase Inhibitor Synthesis
N-Boc protected azetidine scaffold
Orthogonal N-deprotection strategy
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